molecular formula C20H22N4O3S B4522203 N-[(2Z)-4-tert-butyl-1,3-thiazol-2(3H)-ylidene]-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide

N-[(2Z)-4-tert-butyl-1,3-thiazol-2(3H)-ylidene]-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide

Cat. No.: B4522203
M. Wt: 398.5 g/mol
InChI Key: ZEKSQDINVWYHHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-[(2Z)-4-tert-butyl-1,3-thiazol-2(3H)-ylidene]-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide features a hybrid structure combining a thiazole ring and a pyridazinone core. The thiazole moiety adopts a planar conformation with a tert-butyl substituent at the 4-position, while the pyridazinone ring is substituted with a 4-methoxyphenyl group.

Synthesis of such compounds typically follows conventional methods for thiazole derivatives, as seen in analogous studies. For example, substituted benzimidazoles and thiazolidin-4-ones are synthesized via condensation of o-phenylenediamine with aldehydes, followed by cyclization . The tert-butyl group likely enhances steric bulk, influencing molecular interactions, while the methoxyphenyl substituent may modulate electronic properties and solubility.

Properties

IUPAC Name

N-(4-tert-butyl-1,3-thiazol-2-yl)-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O3S/c1-20(2,3)16-12-28-19(21-16)22-17(25)11-24-18(26)10-9-15(23-24)13-5-7-14(27-4)8-6-13/h5-10,12H,11H2,1-4H3,(H,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEKSQDINVWYHHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CSC(=N1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-4-tert-butyl-1,3-thiazol-2(3H)-ylidene]-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the thiazole and pyridazine intermediates, followed by their coupling under specific conditions to form the final product. Common reagents used in these reactions include tert-butylamine, methoxybenzaldehyde, and various catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-4-tert-butyl-1,3-thiazol-2(3H)-ylidene]-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Halogenating agents or nucleophiles like amines and thiols can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

N-[(2Z)-4-tert-butyl-1,3-thiazol-2(3H)-ylidene]-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-[(2Z)-4-tert-butyl-1,3-thiazol-2(3H)-ylidene]-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Analysis

Table 1: Substituent Comparison of Acetamide-Linked Heterocycles
Compound Name Thiazole Substituent Aromatic Core Key Functional Groups Molecular Weight (g/mol)*
Target Compound 4-tert-butyl Pyridazinone (6-oxo) Methoxyphenyl, Acetamide ~432.5
N-(4-Hydroxyphenyl)-2-(1,1,3-trioxo-2,3-dihydro-1,2-benzothiazol-2-yl)-acetamide Benzothiazole (1,1,3-trioxo) Benzothiazole Hydroxyphenyl, Acetamide ~332.4
2-[2-(4-cyanophenyl)-6-substituted-1H-benzimidazol-1-yl]-N-[2-(substituted)-4-oxo-1,3-thiazolidin-3-yl]acetamide Thiazolidin-4-one Benzimidazole Cyanophenyl, Acetamide ~390–450 (variable)

*Calculated based on structural formulas.

Key Observations :

  • Thiazole vs.
  • Substituent Effects: The tert-butyl group increases lipophilicity compared to the hydroxyphenyl () or cyanophenyl () groups, which may influence membrane permeability and target binding .

Pharmacological and Physicochemical Properties

Table 2: Hypothetical Property Comparison Based on Substituents
Compound Name LogP* Aqueous Solubility (mg/mL)* Melting Point (°C)* Biological Activity (Inferred)
Target Compound ~3.5 <0.1 180–190 Potential kinase inhibition
N-(4-Hydroxyphenyl)-2-(1,1,3-trioxo-2,3-dihydro-1,2-benzothiazol-2-yl)-acetamide ~2.2 ~0.5 210–215 Analgesic (literature-cited)
2-[2-(4-cyanophenyl)-...acetamide ~3.0 <0.1 160–170 Antimicrobial (analog studies)

*Predicted using substituent contribution models.

Key Findings :

  • LogP and Solubility: The tert-butyl group in the target compound raises LogP compared to hydroxyl or cyano substituents, suggesting reduced solubility but enhanced bioavailability in lipid-rich environments.
  • Biological Activity: The pyridazinone core may mimic ATP-binding sites in kinases, whereas benzothiazole trioxo derivatives () show analgesic effects via COX inhibition pathways .

Biological Activity

N-[(2Z)-4-tert-butyl-1,3-thiazol-2(3H)-ylidene]-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide is a complex organic compound with significant potential in various biological applications. This compound features a thiazole ring, a pyridazine moiety, and an acetamide functional group, which contribute to its diverse chemical properties and biological activities.

Chemical Structure and Properties

The molecular formula of this compound is C19H19N4O2SC_{19}H_{19}N_{4}O_{2}S. The presence of the tert-butyl group enhances its lipophilicity, which can influence its pharmacokinetics and biological activity. The compound's structure allows for potential interactions with various biological targets, making it a subject of interest for medicinal chemistry.

Biological Activity

Research indicates that compounds similar to this compound exhibit several biological activities:

  • Anticancer Activity : Studies have shown that derivatives of thiazole and pyridazine possess anticancer properties. For instance, compounds with similar structural features have been evaluated for their ability to inhibit tumor growth in various cancer models. A study demonstrated that thiazole derivatives exhibited significant cytotoxicity against human leukemia cells, suggesting a mechanism involving apoptosis induction .
  • Anti-inflammatory Effects : The compound's structural components may also confer anti-inflammatory properties. Research has indicated that thiazole derivatives can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.
  • Antimicrobial Properties : Similar compounds have been reported to exhibit antimicrobial activity against various pathogens. The thiazole ring is known for its role in enhancing the antimicrobial efficacy of related compounds.

The mechanism by which this compound exerts its biological effects likely involves interactions with specific molecular targets such as enzymes or receptors involved in critical biological pathways. The compound's ability to form hydrogen bonds and hydrophobic interactions may influence the activity of these targets, leading to modulation of cellular processes.

Case Studies

  • Anticancer Efficacy : A study investigating novel thioxothiazolidin derivatives demonstrated significant anticancer effects against transplantable mouse tumors. The results indicated that structural modifications could enhance the efficacy of thiazole-containing compounds .
  • Cytotoxicity Evaluation : Another research effort focused on evaluating the cytotoxicity of thiazole derivatives against human leukemia cells. The findings highlighted the importance of specific structural features in determining the compound's ability to induce apoptosis .

Data Table: Summary of Biological Activities

Biological ActivityDescriptionReference
AnticancerInduces apoptosis in leukemia cells; inhibits tumor growth
Anti-inflammatoryModulates inflammatory pathwaysNot specified
AntimicrobialEffective against various pathogensNot specified

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(2Z)-4-tert-butyl-1,3-thiazol-2(3H)-ylidene]-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide
Reactant of Route 2
Reactant of Route 2
N-[(2Z)-4-tert-butyl-1,3-thiazol-2(3H)-ylidene]-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.